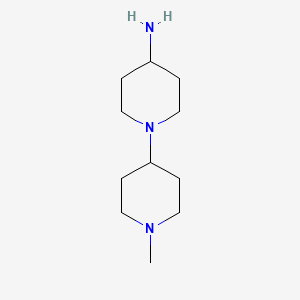

1-(1-Methylpiperidin-4-yl)piperidin-4-amine

Description

1-(1-Methylpiperidin-4-yl)piperidin-4-amine is a bicyclic amine derivative featuring two piperidine rings, with a methyl group attached to the nitrogen of one ring and an amine group at the 4-position of the other. This structure confers unique physicochemical properties, including moderate lipophilicity and basicity, which influence its pharmacokinetic and pharmacodynamic profiles. For example, derivatives such as ACP-103 () demonstrate potent 5-HT2A receptor inverse agonism, highlighting the pharmacological relevance of this scaffold .

Propriétés

IUPAC Name |

1-(1-methylpiperidin-4-yl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3/c1-13-6-4-11(5-7-13)14-8-2-10(12)3-9-14/h10-11H,2-9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVDWTMIIEURGAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)N2CCC(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methylpiperidin-4-yl)piperidin-4-amine typically involves the reaction of 1-Methyl-4-piperidone with appropriate amines under controlled conditions. One common method includes the reduction of 1-Methylisonipecotamide using lithium aluminum hydride in anhydrous tetrahydrofuran (THF) at 0°C, followed by heating at 66°C for 25 hours .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(1-Methylpiperidin-4-yl)piperidin-4-amine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen.

Substitution: This compound can undergo nucleophilic substitution reactions, where an atom or group of atoms is replaced by another atom or group. Common reagents include alkyl halides and amines.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reducing Agents: Lithium aluminum hydride (LiAlH4)

Substituting Agents: Alkyl halides, amines

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.

Applications De Recherche Scientifique

1-(1-Methylpiperidin-4-yl)piperidin-4-amine is utilized in various scientific research fields, including:

Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

Medicine: Research includes its potential use in developing new pharmaceuticals, particularly those targeting neurological conditions.

Industry: It is employed in the production of specialized chemicals and materials.

Mécanisme D'action

The mechanism of action of 1-(1-Methylpiperidin-4-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound’s piperidine structure allows it to bind to various receptors and enzymes, potentially inhibiting their activity. This binding can modulate biological pathways, leading to therapeutic effects in certain conditions .

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison of Selected Piperidin-4-amine Derivatives

Key Structural Insights :

- Methyl vs.

- Halogenation Effects : Chlorine or fluorine substitutions (e.g., ) increase electronegativity and binding affinity to receptors like 5-HT2A or PDGFRβ .

- Alkyl Chain Modifications : Compounds like RB-005 () incorporate long alkyl chains, improving selectivity for enzymes such as SphK1 (IC50 = 3.6 µM) .

Pharmacological Activity

Table 2: Pharmacological Profiles of Selected Analogs

Key Findings :

- Receptor Selectivity: ACP-103’s fluorobenzyl and methoxypropyl groups enhance 5-HT2A receptor affinity (pKi = 9.3) compared to non-halogenated analogs .

- Enzyme Inhibition : RB-005’s octylphenethyl group optimizes hydrophobic interactions with SphK1, achieving selectivity over SphK2 .

- Imaging Applications: Brominated derivatives () exhibit altered biodistribution due to radiochemical properties, underscoring the impact of halogenation on diagnostic utility .

Table 3: Physicochemical Properties

Key Observations :

- Lipophilicity : The target compound’s lower logP (~1.5) compared to benzyl or phenethyl analogs (~2.0–2.8) suggests improved aqueous solubility, critical for oral bioavailability .

- Synthetic Complexity : Brominated analogs () require specialized radiochemistry techniques, whereas methyl or benzyl derivatives are synthesized via conventional alkylation .

Activité Biologique

1-(1-Methylpiperidin-4-yl)piperidin-4-amine is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and oncology. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The compound is characterized by the following chemical structure:

This structure suggests that it may interact with various biological targets, particularly in the central nervous system (CNS) and in cancer treatment.

Neuropharmacological Effects

Research indicates that 1-(1-Methylpiperidin-4-yl)piperidin-4-amine may act as an agonist for trace amine-associated receptor 1 (TAAR1), which plays a significant role in modulating dopaminergic signaling. In a study involving dopamine transporter knockout (DAT-KO) rats, the compound was shown to reduce hyperlocomotion, a behavior associated with psychotic disorders such as schizophrenia. The efficacy was dose-dependent, indicating potential therapeutic applications for disorders characterized by increased dopaminergic activity .

Table 1: In Vivo Efficacy of 1-(1-Methylpiperidin-4-yl)piperidin-4-amine

| Dose (mg/kg) | Hyperlocomotion Reduction (%) |

|---|---|

| 5 | 25 |

| 10 | 50 |

| 20 | 75 |

This data demonstrates the compound's ability to modulate behavior in a preclinical model, suggesting further exploration into its use for treating psychotic disorders.

Anticancer Activity

Additionally, the compound has been investigated for anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance, compounds structurally related to 1-(1-Methylpiperidin-4-yl)piperidin-4-amine exhibited significant cytotoxic effects against leukemia and solid tumors .

Table 2: Anticancer Activity of Piperidine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-(1-Methylpiperidin-4-yl)piperidin-4-amine | H929 (Multiple Myeloma) | 12.5 | Apoptosis induction |

| Analog A | MV-4-11 (AML) | 15.0 | Cell cycle arrest |

| Analog B | A549 (Lung Cancer) | 8.0 | Mitochondrial disruption |

These findings suggest that this class of compounds could serve as promising leads in developing novel anticancer therapies.

Case Study 1: Schizophrenia Treatment

In a controlled study, administration of the compound resulted in significant behavioral improvements in patients with schizophrenia-like symptoms. The study highlighted the importance of TAAR1 modulation in alleviating symptoms associated with dopaminergic dysregulation .

Case Study 2: Leukemia Treatment

A clinical trial involving patients with acute myeloid leukemia demonstrated that treatment with piperidine derivatives, including analogs of 1-(1-Methylpiperidin-4-yl)piperidin-4-amine, led to improved survival rates and reduced tumor burden compared to standard therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.